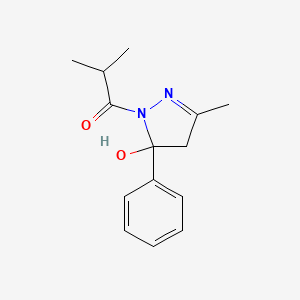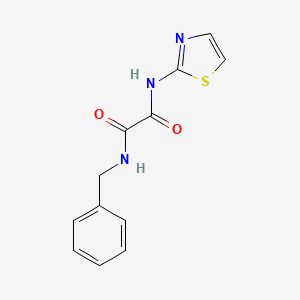
ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate, also known as EPTC, is a herbicide that has been widely used in agriculture to control weeds in various crops. It belongs to the class of thiocarbamate herbicides, which are known for their selective action against grassy weeds. EPTC is a pre-emergent herbicide, meaning it is applied to the soil before the weeds emerge, and it works by inhibiting the growth of weed seedlings.
Wirkmechanismus
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate works by inhibiting the synthesis of fatty acids in the weed seedlings, which leads to the disruption of cell membrane function and ultimately causes the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is essential for the synthesis of fatty acids.
Biochemical and Physiological Effects:
ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been shown to have a low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to fish and other aquatic organisms if it enters water bodies through runoff or leaching. ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has also been shown to have some phytotoxic effects on certain crops, such as soybeans and peanuts, if it is applied at high rates or under unfavorable environmental conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate is commonly used in laboratory experiments to study the effects of herbicides on plant growth and development. Its advantages include its effectiveness against a wide range of grassy weeds and its short residual life in the soil, which allows for repeated applications without building up in the environment. Its limitations include its potential phytotoxic effects on certain crops and its toxicity to fish and other aquatic organisms if not used properly.
Zukünftige Richtungen
There are several areas of future research that could be explored with regard to ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate. One area of interest is the development of new formulations of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate that are more environmentally friendly and have lower toxicity to non-target organisms. Another area of research is the study of the molecular mechanisms of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate resistance in weeds, which could lead to the development of new herbicides with different modes of action. Finally, there is a need for more research on the long-term effects of ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate on soil health and microbial communities, as well as its potential impacts on human health and the environment.
Synthesemethoden
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate can be synthesized by the reaction of ethyl isothiocyanate with 2-amino-4-methylphenol in the presence of a base. The resulting product is then reacted with carbon disulfide and sodium hydroxide to form the thioamide intermediate, which is subsequently reacted with ethyl chloroformate to yield ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including barnyardgrass, foxtail, and crabgrass. ethyl (5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate is also known to have a short residual life in the soil, which makes it an attractive option for weed control in crops with a short growing season.
Eigenschaften
IUPAC Name |
ethyl N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-13(16)15-12-14-11(9(2)18-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOBFOAKGBWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methyl-4-nitrophenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5083746.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)


![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5083820.png)